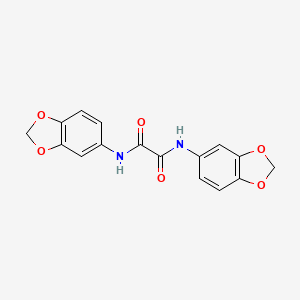

N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

WAY-621089 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas explicitement détaillés dans les sources disponibles. les principaux produits formés à partir de ces réactions sont généralement des dérivés qui conservent la structure de base de WAY-621089, permettant une étude plus approfondie de son activité biologique .

Applications de la recherche scientifique

WAY-621089 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Son application principale est l'étude des maladies amyloïdes et des synucléinopathies, qui sont associées à des affections neurodégénératives telles que les maladies d'Alzheimer et de Parkinson . Les chercheurs utilisent WAY-621089 pour étudier les mécanismes de ces maladies et pour développer des stratégies thérapeutiques potentielles.

Mécanisme d'action

Le mécanisme par lequel WAY-621089 exerce ses effets implique son interaction avec les protéines amyloïdes et la synucléine. Ces interactions sont essentielles dans la formation et l'agrégation des plaques amyloïdes, qui sont caractéristiques de plusieurs maladies neurodégénératives . En étudiant ces interactions, les chercheurs visent à comprendre les voies moléculaires impliquées et à identifier des cibles potentielles pour l'intervention thérapeutique.

Applications De Recherche Scientifique

WAY-621089 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of amyloid diseases and synucleinopathies, which are associated with neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . Researchers utilize WAY-621089 to investigate the mechanisms of these diseases and to develop potential therapeutic strategies.

Mécanisme D'action

The mechanism by which WAY-621089 exerts its effects involves its interaction with amyloid proteins and synuclein. These interactions are crucial in the formation and aggregation of amyloid plaques, which are characteristic of several neurodegenerative diseases . By studying these interactions, researchers aim to understand the molecular pathways involved and to identify potential targets for therapeutic intervention.

Comparaison Avec Des Composés Similaires

WAY-621089 est unique dans son application spécifique aux maladies amyloïdes et aux synucléinopathies. Des composés similaires comprennent d'autres molécules liant les amyloïdes et des inhibiteurs de la synucléine, mais WAY-621089 se distingue par sa grande pureté et son efficacité dans les milieux de recherche . Voici quelques composés similaires :

- Thioflavine T

- Rouge Congo

- Dérivés de la curcumine

Ces composés partagent des applications similaires mais diffèrent dans leurs structures chimiques et leurs interactions spécifiques avec les protéines amyloïdes et la synucléine.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de WAY-621089 ne sont pas détaillées de manière exhaustive dans la littérature disponible. . Les méthodes de production industrielle sont susceptibles d'impliquer des techniques de synthèse organique standard, mais les détails spécifiques ne sont pas facilement disponibles.

Propriétés

IUPAC Name |

N,N'-bis(1,3-benzodioxol-5-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-15(17-9-1-3-11-13(5-9)23-7-21-11)16(20)18-10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXWANNKJGOAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364397 | |

| Record name | BAS 05290360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-25-4 | |

| Record name | BAS 05290360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.